L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
Acetyl-Lysine (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Ac-Lys(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The acetyl group protects the amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the lysine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with an acetyl group and the side chain amino group with an Fmoc group. The process begins with the acetylation of lysine, followed by the introduction of the Fmoc group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
In industrial settings, the production of Ac-Lys(Fmoc)-OH is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the lysine derivative is attached to a solid support and sequentially reacted with other amino acids to form peptides.
Chemical Reactions Analysis
Types of Reactions
Ac-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Replacement of the acetyl group with other protective groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Ac-Lys(Fmoc)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of biomaterials and nanomaterials for various applications.
Mechanism of Action
The mechanism of action of Ac-Lys(Fmoc)-OH involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, exposing the lysine side chain for further reactions. The acetyl group can also be removed or substituted to introduce additional functionalities.
Comparison with Similar Compounds
Similar Compounds
Ac-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for side chain protection.
Ac-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for side chain protection.
Ac-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness
Ac-Lys(Fmoc)-OH is unique due to the Fmoc group’s stability under acidic conditions, making it suitable for solid-phase peptide synthesis. The Fmoc group is also easily removed under mild basic conditions, providing versatility in peptide synthesis.
Properties
IUPAC Name |
2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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